ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a nitro group at the 4-position, and a propyl group at the 1-position of the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by nitration and esterification reactions. One common method involves the reaction of 1-propyl-3-pyrazolecarboxylic acid with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The resulting nitro compound is then esterified using ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic catalysts to facilitate ring closure.
Major Products Formed
Reduction: 4-amino-1-propyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
Comparison with Similar Compounds
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group at the 1-position.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-methyl-4-nitro-5-propyl-3-pyrazolecarboxylic acid ethyl ester: Similar structure but with a different substitution pattern on the pyrazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
Properties
IUPAC Name |
ethyl 4-nitro-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-5-11-6-7(12(14)15)8(10-11)9(13)16-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPUOLCKCNMJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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